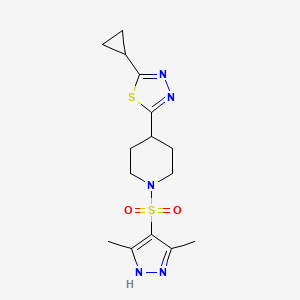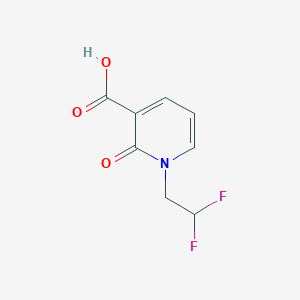
1-(2,2-ジフルオロエチル)-2-オキソピリジン-3-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2,2-Difluoroethyl)-2-oxopyridine-3-carboxylic acid” is a pyridine derivative with a carboxylic acid group at the 3-position and a 2,2-difluoroethyl group at the 1-position. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
As a pyridine derivative, this compound could potentially undergo electrophilic substitution reactions at the 3-position. The carboxylic acid group could be involved in condensation reactions, and the 2,2-difluoroethyl group could potentially undergo nucleophilic substitution reactions .科学的研究の応用
抗炎症作用
ジフルニサルは強力な抗炎症作用を示します。ジフルニサルは、プロスタグランジンの合成に関与するシクロオキシゲナーゼ(COX)酵素、特にCOX-1とCOX-2を阻害します。ジフルニサルは、プロスタグランジンの産生を減少させることで、炎症と痛みを抑制します。 関節リウマチ、変形性関節症、強直性脊椎炎などの疾患に使用されてきました .
鎮痛効果
非ステロイド性抗炎症薬(NSAID)であるジフルニサルは、痛みシグナルを遮断することによって鎮痛作用を発揮します。 特に、筋骨格痛や術後痛などの慢性疼痛に効果的です .
心臓保護作用
研究によると、ジフルニサルは心臓保護作用を持つ可能性があります。ジフルニサルは、血小板凝集を調節し、トロンボキサンの産生を減らし、内皮機能を改善します。 これらの特性により、ジフルニサルは心血管イベントの予防に役立つ可能性があります .
抗ウイルス活性
ジフルニサルを含むインドール誘導体は、抗ウイルス活性を有する可能性が示されています。 例えば、6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸誘導体は、インフルエンザAウイルスに対する阻害活性を示しました . さらに、4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対する抗ウイルス活性を示しました .
抗酸化作用
ジフルニサルは、フリーラジカルを消去し、細胞を酸化ストレスから保護することによって、抗酸化作用を示します。 ジフルニサルの抗酸化作用は、その全体的な治療効果に寄与しています .
神経変性疾患における可能性
ジフルニサルを含むインドール誘導体は、神経保護効果について検討されています。 研究によると、ジフルニサルはタンパク質凝集を調節し、神経炎症を軽減する可能性があり、アルツハイマー病やパーキンソン病などの疾患に対する候補薬と考えられます .
要約すると、ジフルニサルは多面的な性質を持つため、さまざまな治療用途で有望な化合物です。 研究者らは、疼痛管理から心血管の健康、神経保護に至るまで、さまざまな分野におけるジフルニサルの可能性を探求し続けています
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-6(10)4-11-3-1-2-5(7(11)12)8(13)14/h1-3,6H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXWMKCYQWBSFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

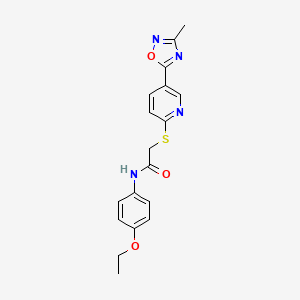
![(1-methoxypropan-2-yl)[(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2584776.png)
amino]-2,5-dioxo-5,6-dihydro-2H-pyrano[3,2-c]pyridin-3-yl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2584777.png)
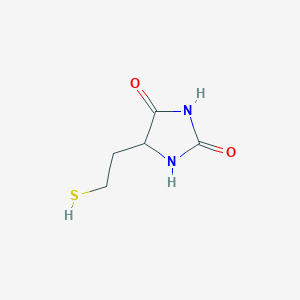
![6-[2-(2-Propan-2-ylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2584782.png)
![N-Cyclopropyl-N-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2584783.png)

![2-[2-(2-Bromoethoxy)ethoxy]ethoxy-tert-butyl-dimethylsilane](/img/structure/B2584787.png)
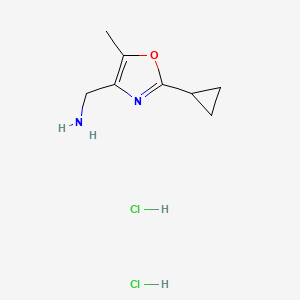
![Methyl 7-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2584789.png)

![N-(1-cyano-1,3-dimethylbutyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B2584792.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2584796.png)
